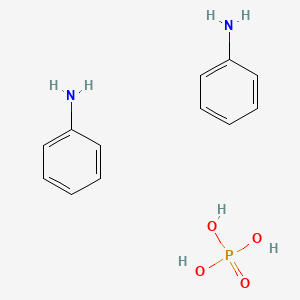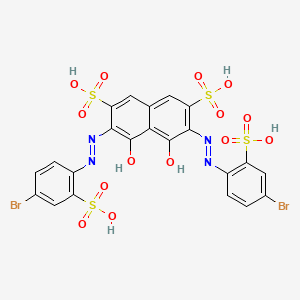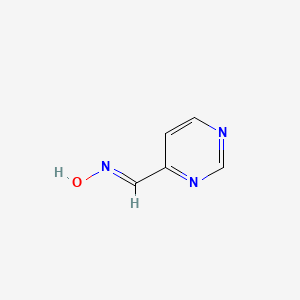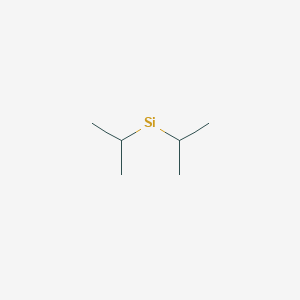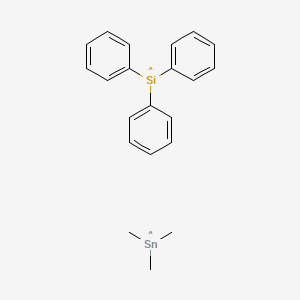
Heparexine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heparexine is a compound that combines magnesium, phosphorylcholine, and chloride ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is an essential mineral involved in numerous biochemical processes, while phosphorylcholine is a derivative of choline, a vital nutrient for cell membrane integrity and neurotransmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium phosphorylcholine chloride typically involves the reaction of magnesium chloride with phosphorylcholine. The reaction is carried out in an aqueous solution, where magnesium chloride (MgCl₂) is dissolved in water, and phosphorylcholine is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of magnesium phosphorylcholine chloride.
Industrial Production Methods
Industrial production of magnesium phosphorylcholine chloride follows similar principles but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Heparexine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The chloride ion in the compound can be substituted with other anions, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various anions like sulfate (SO₄²⁻) or nitrate (NO₃⁻) can be introduced to replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific
Propiedades
Número CAS |
17032-39-2 |
|---|---|
Fórmula molecular |
C5H14MgNO5P |
Peso molecular |
223.447121 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


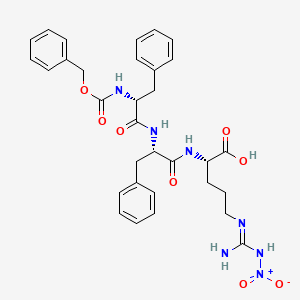
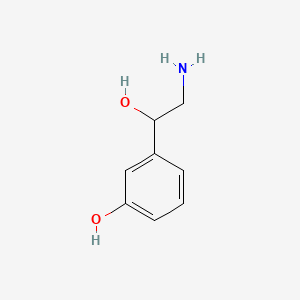

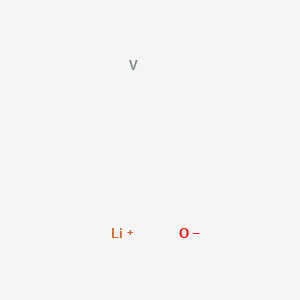
![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)
